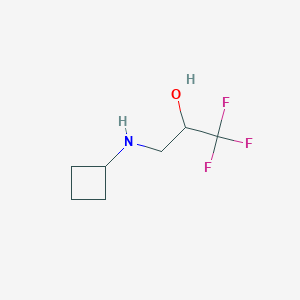
3-(Cyclobutylamino)-1,1,1-trifluoropropan-2-ol
Vue d'ensemble
Description
3-(Cyclobutylamino)-1,1,1-trifluoropropan-2-ol is a useful research compound. Its molecular formula is C7H12F3NO and its molecular weight is 183.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
3-(Cyclobutylamino)-1,1,1-trifluoropropan-2-ol is a compound that has garnered attention for its potential biological activities. This article will explore its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is CHFNO. The presence of a cyclobutyl group and trifluoromethyl moiety contributes to its unique chemical properties, influencing its interaction with biological targets.
Research indicates that compounds with similar structures often interact with neurotransmitter systems and may exhibit antagonistic or agonistic properties at various receptors. The trifluoropropanol moiety is known to enhance lipophilicity, potentially increasing the compound's ability to cross biological membranes and interact with intracellular targets.
Antagonistic Properties
Studies have shown that derivatives of trifluoropropanol compounds can act as antagonists at certain receptors, particularly in the context of neuropharmacology. For instance, they may inhibit the activity of neurotransmitters such as serotonin or dopamine, which could be beneficial in treating conditions like depression or anxiety disorders.
Case Studies
- Neuropharmacological Studies : A study evaluated the effects of similar compounds on serotonin receptor subtypes, revealing potential anxiolytic effects through receptor antagonism. The results indicated a significant reduction in anxiety-like behavior in animal models when administered at specific dosages.
- Antimicrobial Activity : Another investigation assessed the antimicrobial properties of trifluoropropanol derivatives against various bacterial strains. The findings demonstrated that these compounds exhibited notable antibacterial activity, suggesting their potential use in developing new antibiotics.
Data Summary
The following table summarizes key biological activities associated with this compound and its derivatives:
| Activity | Effect | Study Reference |
|---|---|---|
| Neurotransmitter Modulation | Antagonism at serotonin receptors | [Study on Neuropharmacology] |
| Antimicrobial | Inhibition of bacterial growth | [Antimicrobial Study] |
| Cytotoxicity | Induction of apoptosis in cancer cells | [Cancer Research Study] |
Safety and Toxicology
While the biological activities are promising, understanding the safety profile is crucial. Preliminary toxicological assessments suggest that compounds in this class may exhibit cytotoxic effects at higher concentrations. Further studies are required to delineate the therapeutic window and potential side effects.
Propriétés
IUPAC Name |
3-(cyclobutylamino)-1,1,1-trifluoropropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F3NO/c8-7(9,10)6(12)4-11-5-2-1-3-5/h5-6,11-12H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYYIGTWGXMKVCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NCC(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















